molecular formula C18H32O3 B3044324 8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z)- CAS No. 82846-48-8

8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z)-

Cat. No.: B3044324
CAS No.: 82846-48-8
M. Wt: 296.4 g/mol
InChI Key: XUDNDTZOWNNWHA-UEAALKJISA-N
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Description

8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z)-, also known as (8E,12Z)-10-Hydroxy-8,12-octadecadienoic acid, is a hydroxy fatty acid. It is characterized by the presence of a hydroxyl group at the 10th carbon and conjugated double bonds at the 8th and 12th positions in the carbon chain. This compound is a derivative of linoleic acid and is known for its biological significance and various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z)- can be achieved through the oxidation of linoleic acid. One common method involves the use of lipoxygenase enzymes, which catalyze the hydroperoxidation of linoleic acid to form 10-hydroperoxy-8,12-octadecadienoic acid. This intermediate is then reduced to the corresponding hydroxy acid using glutathione peroxidase .

Industrial Production Methods

Industrial production of this compound typically involves biotechnological processes using microbial fermentation. Specific strains of bacteria or fungi are employed to convert linoleic acid into 8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z)- through enzymatic pathways. These processes are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z)- has a wide range of applications in scientific research:

Mechanism of Action

The biological effects of 8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z)- are mediated through its interaction with specific molecular targets and pathways. It acts as a ligand for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation. By binding to these receptors, the compound modulates the expression of genes involved in fatty acid oxidation, glucose metabolism, and inflammatory responses .

Comparison with Similar Compounds

Properties

IUPAC Name

(8E,12Z)-10-hydroxyoctadeca-8,12-dienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h8,11-12,15,17,19H,2-7,9-10,13-14,16H2,1H3,(H,20,21)/b11-8-,15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDNDTZOWNNWHA-UEAALKJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CCCCCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\CC(/C=C/CCCCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82846-48-8
Record name 8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082846488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z)-
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Reactant of Route 5
8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z)-
Reactant of Route 6
8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z)-

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